

Diammonium Phosphate (CAS No. 7783-28-0): A Comprehensive Safety and Toxicological Profile

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Compound of Interest

Compound Name: *Diamine phosphate*

Cat. No.: *B2934670*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diammonium Phosphate (DAP), CAS number 7783-28-0. The information is compiled and presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and procedural information.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints for Diammonium Phosphate. This data is essential for understanding its potential hazards and for conducting risk assessments in a laboratory or industrial setting.

Table 1: Physicochemical Properties of Diammonium Phosphate

Property	Value	Reference
Chemical Name	Diammonium hydrogen phosphate	[1] [2]
CAS Number	7783-28-0	[1] [2]
Molecular Formula	$(\text{NH}_4)_2\text{HPO}_4$	[1]
Molecular Weight	132.06 g/mol	[1]
Appearance	White, grey, or blackish crystals or granules	[1]
Odor	Odorless or slight ammonia odor	[1]
pH	7.0 - 8.2 (in a 1-10% solution)	[1] [3]
Melting Point	155 °C (decomposes)	[1] [3]
Boiling Point	Not applicable	[3]
Flash Point	Not applicable	[3]
Solubility in Water	588 g/L at 20°C	[1]
Density	1.619 g/cm³ at 20°C	[1]
Vapor Pressure	Not applicable	[3]

Table 2: Acute Toxicity Data for Diammonium Phosphate

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 2000 mg/kg	[3]
LD ₅₀	Rat	Dermal	> 5000 mg/kg	[3]
LC ₅₀ (96 h)	Rainbow Trout	Aquatic	> 86 mg/L	[3]
LC ₅₀ (96 h)	Cirrhinus mrigala	Aquatic	1,700 - 1,875 mg/L	[1]
NOEC (72 h)	Selenastrum capricornutum (Algae)	Aquatic	97.1 mg/L	[1]

Experimental Protocols

While specific study reports detailing the experimental protocols for the toxicological data on Diammonium Phosphate are not readily available in the public domain, the methodologies generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are generalized descriptions of the protocols that would be used to obtain the data presented above.

Acute Oral Toxicity (based on OECD Guideline 420/423)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animal: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - A stepwise procedure is used, with doses selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The initial dose is one that is expected to produce some signs of toxicity without mortality.

- Subsequent dosing depends on the outcome of the previous dose level.
- Animals are observed for signs of toxicity and mortality for at least 14 days.
- Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (based on OECD Guideline 402)

- Objective: To determine the acute dermal toxicity of a substance.
- Test Animal: The rat or rabbit is commonly used.
- Procedure:
 - The fur is removed from a small area of the animal's back.
 - The test substance is applied to the prepared skin and covered with a porous gauze dressing.
 - The exposure period is typically 24 hours.
 - After exposure, the dressing is removed, and the skin is cleaned.
 - Animals are observed for signs of toxicity and mortality for 14 days.
 - Skin reactions at the site of application are also recorded.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

- Objective: To assess the potential for a substance to cause skin irritation or corrosion.
- Test Animal: The albino rabbit is the preferred species.
- Procedure:
 - A small area of the animal's fur is clipped.

- A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin.
- The treated area is covered with a gauze patch for a 4-hour exposure period.
- After exposure, the patch is removed, and the skin is cleaned.
- The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- The severity of the reactions is scored, and the reversibility of the effects is observed for up to 14 days.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

- Objective: To determine the potential of a substance to cause eye irritation or corrosion.
- Test Animal: The albino rabbit is the recommended species.
- Procedure:
 - A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.
 - The other eye remains untreated and serves as a control.
 - The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
 - The severity of the lesions is scored, and the reversibility of effects is observed.

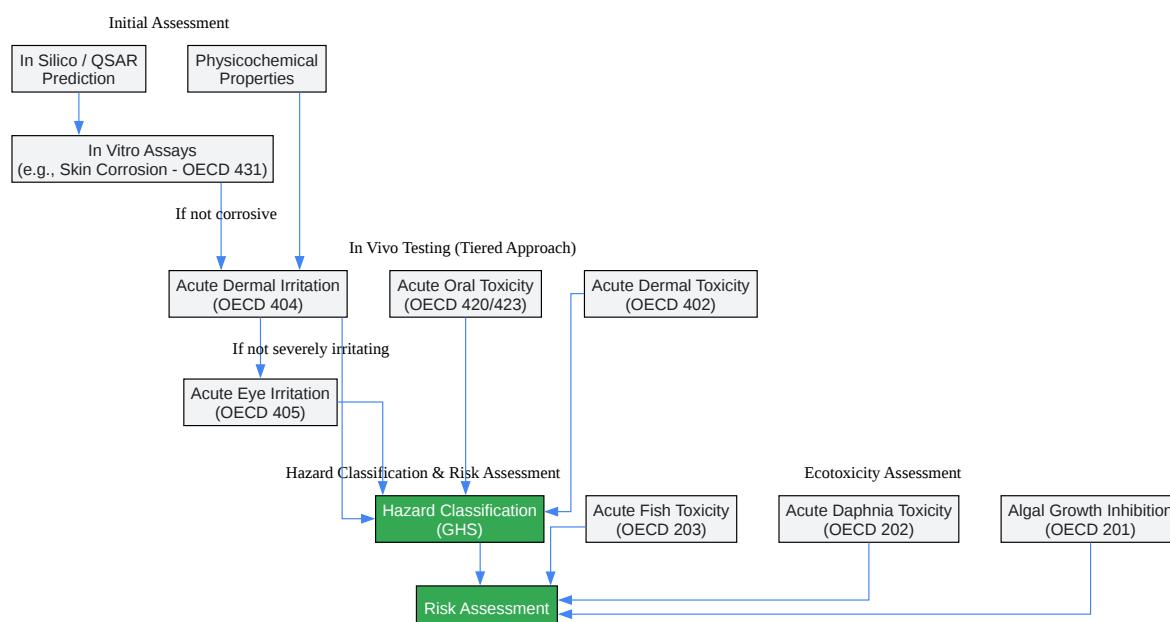
Fish, Acute Toxicity Test (based on OECD Guideline 203)

- Objective: To determine the acute lethal toxicity of a substance to fish.
- Test Species: Commonly used species include Rainbow trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).

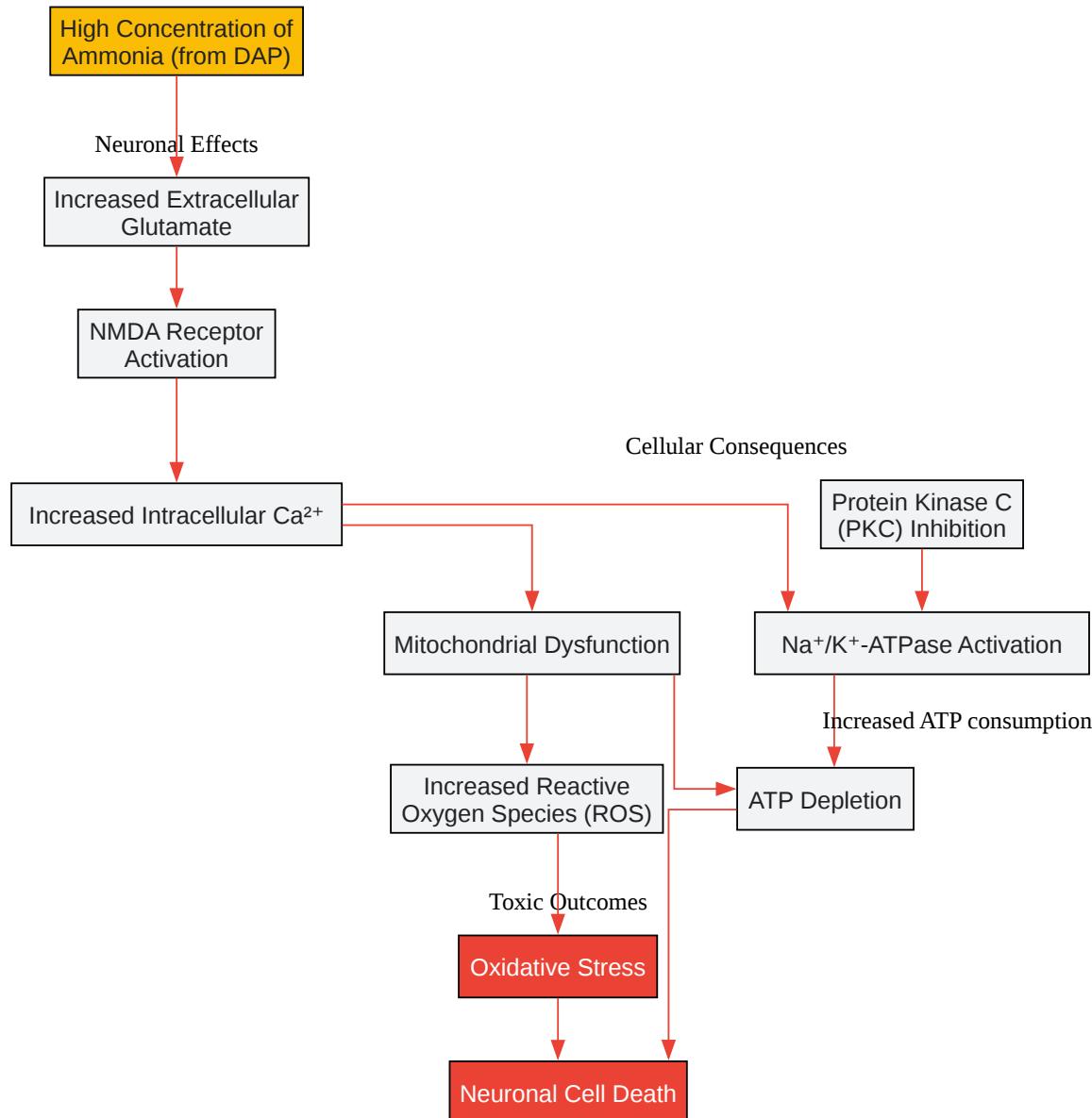
- Procedure:
 - Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.
 - A range of concentrations is tested, along with a control group.
 - Mortality is recorded at 24, 48, 72, and 96 hours.
 - The LC₅₀ (the concentration that is lethal to 50% of the test fish) is calculated at the end of the 96-hour period.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for safety assessment and the proposed molecular mechanism of ammonia toxicity, which is relevant to high-dose exposures to Diammonium Phosphate.

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Caption: A generalized workflow for the safety assessment of a chemical substance.

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Caption: Proposed molecular mechanism of acute ammonia toxicity.[4]

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